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Compound Name: Bromofluoroacetamide

Cat. No.: B1273102

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofluoroacetamide is a halogenated organic compound of interest in synthetic chemistry
and potentially in the development of novel pharmaceuticals and agrochemicals. Its structure,
combining bromine, fluorine, and an acetamide group, suggests potential for unique reactivity
and biological activity. This technical guide provides a comprehensive overview of the known
and predicted physical characteristics of 2-bromo-2-fluoroacetamide, outlines standard
experimental protocols for their determination, and presents a logical workflow for its synthesis
and characterization. Due to the limited availability of experimental data for this specific
compound, this guide incorporates computationally predicted values to provide a more
complete profile.

Core Physical and Chemical Properties

A summary of the available experimental and predicted physicochemical properties of 2-bromo-
2-fluoroacetamide is presented below. It is crucial to distinguish between experimentally
verified data and computationally predicted values, which provide useful estimates in the
absence of laboratory measurements.

Data Presentation: Physicochemical Properties of 2-
Bromo-2-fluoroacetamide
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Data Source

Property Experimental Value Predicted Value .
(Experimental)
General Chemical
Molecular Formula C2HsBrFNO
Knowledge
Molecular Weight 155.95 g/mol - [Apollo Scientific]
Melting Point 44 °C - [Apollo Scientific]
- _ 205.4 + 23.0 °C (at o
Boiling Point - Prediction
760 mmHgQ)
Density - 1.933 £ 0.06 g/cm3 Prediction
Water Solubility - Soluble Prediction
logP (Octanol-Water o
0.25 Prediction

Partition Coefficient)

Spectral Data (Predicted)

In the absence of experimentally recorded spectra for 2-bromo-2-fluoroacetamide,
computational methods provide valuable insights into its expected spectral characteristics.
These predictions are essential for the identification and characterization of the compound in a
laboratory setting.

Data Presentation: Predicted Spectral Data for 2-Bromo-
2-fluoroacetamide
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Spectroscopy Type Predicted Peaks/Signals

A doublet of doublets (dd) for the methine proton

(-CHBTrF), with chemical shift influenced by the
1H NMR adjacent bromine, fluorine, and carbonyl groups.

The amide protons (-NHz) would likely appear

as two broad singlets.

A doubilet for the carbon of the -CHBrF group
13C NMR due to carbon-fluorine coupling. A signal for the

carbonyl carbon (-C=0).

Strong absorption band for the C=0 stretch

(amide | band) around 1650-1700 cm~1. N-H
IR Spectroscopy stretching bands for the primary amide around

3200-3400 cm~1. C-H, C-F, and C-Br stretching

and bending vibrations at lower wavenumbers.

The molecular ion peak (M*) would show a
characteristic isotopic pattern due to the
Mass Spectrometry presence of bromine (7°Br and Br in
approximately a 1:1 ratio). Fragmentation
patterns would likely involve the loss of Br, F,

and components of the acetamide group.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the
key physical and spectral properties of a solid organic compound like 2-bromo-2-
fluoroacetamide.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of
a crystalline solid.

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube,
which is then placed in a melting point apparatus. The sample is heated at a controlled rate,
and the temperature range from the first appearance of liquid to the complete liquefaction of
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the solid is recorded as the melting point range. A narrow melting point range is indicative of a
high degree of purity.

Boiling Point Determination (for solids that can be
distilled)

While 2-bromo-2-fluoroacetamide is a solid at room temperature, its boiling point at a given
pressure is a key characteristic.

Methodology: For a solid with a relatively low melting point, the boiling point can be determined
by distillation. The compound is heated in a distillation apparatus, and the temperature at which
the vapor pressure of the liquid equals the atmospheric pressure, resulting in a stable
distillation temperature, is recorded as the boiling point. The pressure at which the
measurement is taken must also be recorded.

Density Measurement

The density of a solid can be determined using various techniques.

Methodology: Gas pycnometry is a common and accurate method. It involves measuring the
volume of the solid by detecting the pressure change of a known volume of an inert gas (like
helium) as it fills the sample chamber. The density is then calculated by dividing the mass of
the sample by the measured volume.

Solubility Determination

The "shake-flask" method is a standard technique for determining the solubility of a compound
in a specific solvent.

Methodology: An excess amount of the solid compound is added to a known volume of the
solvent in a flask. The flask is then agitated (e.g., in a shaker bath) at a constant temperature
for an extended period to ensure that equilibrium is reached. The resulting saturated solution is
then filtered to remove any undissolved solid, and the concentration of the compound in the
filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or
High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectroscopy are powerful tools for elucidating the molecular structure of an
organic compound.

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-de). The solution is placed in an NMR tube, which is then inserted into the NMR
spectrometer. For *H NMR, the spectrum is acquired, providing information on the chemical
environment, integration (humber of protons), and multiplicity (spin-spin coupling) of the
protons. For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the
spectrum and show a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is
commonly used. A small amount of the solid is placed on the ATR crystal, and pressure is
applied to ensure good contact. An infrared beam is passed through the crystal, and the
resulting spectrum, showing the absorption of specific frequencies of infrared light by the
sample's chemical bonds, is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Methodology: A small amount of the sample is introduced into the mass spectrometer. The
molecules are ionized, often by electron impact (El) or electrospray ionization (ESI). The
resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass
analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations
Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent
characterization of 2-bromo-2-fluoroacetamide.
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Caption: Logical workflow for the synthesis and characterization of 2-bromo-2-fluoroacetamide.

Relationship between Physical Properties and Molecular
Structure
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The physical properties of 2-bromo-2-fluoroacetamide are directly influenced by its molecular
structure.

- { 2-Bromo-2-fluoroacetamide | C2H3BrFNO} -
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Caption: Influence of molecular structure on the physical properties of 2-bromo-2-
fluoroacetamide.

Conclusion

This technical guide provides a detailed overview of the physical characteristics of 2-bromo-2-
fluoroacetamide, addressing the needs of researchers and professionals in drug development.
By combining the limited available experimental data with robust computational predictions, a
more complete physicochemical profile has been presented. The inclusion of standardized
experimental protocols offers practical guidance for the laboratory characterization of this and
similar novel compounds. The provided workflows and diagrams serve to illustrate the logical
progression of synthesis and characterization, as well as the fundamental relationships
between molecular structure and physical properties. As research on 2-bromo-2-
fluoroacetamide and its analogues progresses, it is anticipated that experimental data will
become more readily available, further refining our understanding of this potentially valuable
chemical entity.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Physical
Characteristics of Bromofluoroacetamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273102#physical-characteristics-of-
bromofluoroacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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